8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Overview
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its role or uses .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with specific reactants, catalysts, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. This can include reactions with different reagents under various conditions, and studying the mechanism of these reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, reactivity, etc. These properties can often be found in chemical databases or determined experimentally .Scientific Research Applications
Green Synthesis of Chloromethyl Ethylene Carbonate
The compound has been used in the green synthesis of Chloromethyl Ethylene Carbonate (CMEC) using carbon dioxide (CO2) and epichlorohydrin (ECH) under solvent-free conditions . This process is significant in the field of green and sustainable engineering .
Catalyst in CO2 Utilization
The compound has been used as a catalyst in CO2 utilization . This is a subject of political and environmental debates in recent years, which have been actively pursued by the academia and energy industries in order to promote a sustainable environment .
Enhancement of ZIF-8 Catalyst
The compound has been used to enhance the weak thermal, chemical, and mechanical stability of ZIF-8 catalyst, which has limited its large-scale industrial applications . The synthesis of novel Zr/ZIF-8 catalyst for cycloaddition reaction of ECH and CO2 to produce CMEC has provided a remarkable reinforcement to this weak functionality .
Acidity/Basicity Characteristics of Catalyst
The enhancement in the catalytic activity of Zr in Zr/ZIF-8 can be attributed to the acidity/basicity characteristics of the catalyst . This is a significant contribution to knowledge in the field of green and sustainable engineering .
Catalyst Reusability Studies
The compound has been used in catalyst reusability studies . Zr/ZIF-8 has been assessed as a suitable heterogeneous catalyst outperforming the catalytic activities of ZIF-8 catalyst with respect to conversion of ECH, selectivity and yield of CMEC .
Synthesis of CMEC
At optimum conditions, the experimental results for direct synthesis of CMEC agree well with similar literature on Zr/MOF catalytic performance, where the conversion of ECH, selectivity and the yield of CMEC are 93%, 86%, and 76%, respectively .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
8-(chloromethyl)-3,7-dimethylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O2/c1-12-4(3-9)10-6-5(12)7(14)11-8(15)13(6)2/h3H2,1-2H3,(H,11,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLQLVWIIZDYGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=O)NC(=O)N2C)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297218 | |
Record name | 8-(chloromethyl)-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Chloromethyl)-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |
CAS RN |
4921-56-6 | |
Record name | NSC114754 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-(chloromethyl)-3,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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